molecular formula C23H19N3O6S2 B2528763 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate CAS No. 896007-25-3

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate

Katalognummer B2528763
CAS-Nummer: 896007-25-3
Molekulargewicht: 497.54
InChI-Schlüssel: ZOYGDIKYCYAXDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate is a heterocyclic compound that appears to be a derivative of 1,3,4-thiadiazole and pyran, with a naphthalene moiety attached through an oxyacetate linker. This compound is not directly mentioned in the provided papers, but its structure suggests potential pharmacological activities due to the presence of the 1,3,4-thiadiazole and naphthalene, which are known to exhibit various biological activities.

Synthesis Analysis

While the exact synthesis of the compound is not detailed in the provided papers, similar compounds with 1,3,4-oxadiazole and pyrazole rings have been synthesized and evaluated. For instance, the synthesis of naphthalene substituted pyrazolines involved the preparation of intermediate β-amino naphthyl substituted chalcones, followed by treatment with hydrazine hydrate in the presence of glacial acetic acid and ethanol to yield the title compounds . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate thiadiazole and pyran moieties.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are likely to contribute to its biological activity. The 1,3,4-thiadiazole ring is known for its role in binding to biological targets, and the naphthalene moiety is a common structure in many pharmacologically active compounds. The presence of the pyran ring could also influence the compound's ability to interact with biological molecules.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its heterocyclic and aromatic components. The thiadiazole moiety could potentially undergo nucleophilic substitution reactions, while the naphthalene ring might participate in electrophilic aromatic substitution. The pyran ring could be involved in addition reactions due to the presence of the double bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) suggests that the compound could have significant polar character, which would influence its solubility and interaction with solvents. The aromatic rings could contribute to the compound's stability and potential planarity, which might affect its ability to permeate biological membranes.

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation of Heterocyclic Compounds

A study by M. Faheem (2018) in the journal "FARMACIA" focused on the computational and pharmacological potential of novel derivatives, including those related to the specified compound, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds demonstrated binding and moderate inhibitory effects across various assays, showcasing their potential in medicinal chemistry for the development of new therapeutic agents (Faheem, 2018).

Synthesis and Protective Activities Against DNA Damage

Research by B. F. Abdel-Wahab, A. El-Ahl, and F. Badria (2009) in "Chemical & Pharmaceutical Bulletin" explored the synthesis of new 2-naphthyl ethers and their protective activities against DNA damage induced by bleomycin-iron. This study signifies the role of similar compounds in protecting DNA from damage, indicating their potential use in cancer prevention and therapy (Abdel-Wahab, El-Ahl, & Badria, 2009).

Anticancer Evaluation of Naphthalen-2-yloxymethyl Derivatives

Another study by R. S. Gouhar and Eman M. Raafat (2015) in "Research on Chemical Intermediates" detailed the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with nucleophiles for anticancer evaluation. The findings highlighted the significance of structural modifications in enhancing anticancer activity, pointing towards the potential medical applications of such compounds (Gouhar & Raafat, 2015).

Synthesis and Characterization for Anticancer Applications

A publication in the "Arabian Journal of Chemistry" by Salahuddin et al. (2014) discussed the synthesis, characterization, and anticancer evaluation of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole. This study provides insight into the development of novel benzimidazole derivatives as potential anticancer agents, underlining the versatility of naphthalene derivatives in drug design (Salahuddin et al., 2014).

Fatty Acids in Heterocyclic Synthesis with Antimicrobial Activities

Research by M. S. Amine et al. (2012) in "Journal of Surfactants and Detergents" explored the synthesis of surfactants from pyrazole, isoxazole, pyrimidine, and triazine, incorporating the 1,3,4-thiadiazole moiety with dyeing and antimicrobial activities. This study demonstrates the broader applicability of such compounds in creating substances with useful physical properties and biological activities (Amine et al., 2012).

Eigenschaften

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S2/c1-2-20(28)24-22-25-26-23(34-22)33-13-17-10-18(27)19(11-30-17)32-21(29)12-31-16-8-7-14-5-3-4-6-15(14)9-16/h3-11H,2,12-13H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYGDIKYCYAXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-(naphthalen-2-yloxy)acetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.